1-(3,5-Di-tert-butylphenyl)ethanon

Übersicht

Beschreibung

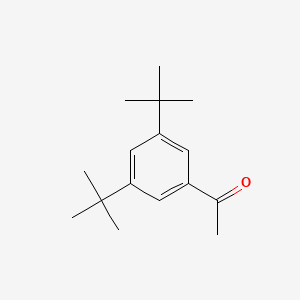

1-(3,5-Di-tert-butylphenyl)ethanone is an organic compound with the molecular formula C16H24O. It is also known by other names such as 3,5-di-tert-butylacetophenone and 3,5-Di-t-butyl-acetophenon . This compound is characterized by its aromatic ketone structure, which includes a phenyl ring substituted with two tert-butyl groups at the 3 and 5 positions and an ethanone group at the 1 position. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-(3,5-Di-tert-butylphenyl)ethanone serves as a versatile intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for designing complex molecules, including pharmaceuticals, agrochemicals, and polymers.

Chemistry

In chemistry, 1-(3,5-Di-tert-butylphenyl)ethanone is utilized as an intermediate in the synthesis of various organic compounds. Its structure makes it a valuable component in designing complex molecules.

Biology

The compound is used in biological studies related to enzyme inhibition and protein-ligand interactions. The bulky tert-butyl groups can influence the binding affinity and specificity of molecules.

Medicine

Research on 1-(3,5-Di-tert-butylphenyl)ethanone includes its potential use as a drug candidate or a precursor for drug synthesis. Its stability and reactivity make it suitable for medicinal chemistry applications.

Industry

1-(3,5-Di-tert-butylphenyl)ethanone is used in the production of specialty chemicals, antioxidants, and stabilizers. It is also used as a flavoring agent for adding a pleasant taste and aroma to various food and beverage products .

Chemical Reactions

1-(3,5-Di-tert-butylphenyl)ethanone undergoes various chemical reactions:

- Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate () and chromium trioxide ().

- Reduction: Reduction of the ketone group can yield the corresponding alcohol. Sodium borohydride () or lithium aluminum hydride () are commonly used reducing agents.

- Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, particularly at the positions ortho and para to the tert-butyl groups. Halogenation, nitration, and sulfonation are typical substitution reactions.

- Condensation: It can participate in condensation reactions, such as aldol condensation, to form larger molecules with extended conjugation.

Vorbereitungsmethoden

1-(3,5-Di-tert-butylphenyl)ethanone can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3,5-di-tert-butylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial production methods may involve similar Friedel-Crafts acylation processes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Analyse Chemischer Reaktionen

1-(3,5-Di-tert-butylphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction of the ketone group can yield the corresponding alcohol. Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, particularly at the positions ortho and para to the tert-butyl groups. Halogenation, nitration, and sulfonation are typical substitution reactions.

Condensation: The compound can participate in condensation reactions, such as aldol condensation, to form larger molecules with extended conjugation.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 3,5-di-tert-butylbenzoic acid .

Wirkmechanismus

The mechanism of action of 1-(3,5-Di-tert-butylphenyl)ethanone depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and catalysis. The bulky tert-butyl groups can enhance binding affinity through hydrophobic interactions and steric effects.

In electrophilic aromatic substitution reactions, the tert-butyl groups can influence the reactivity of the phenyl ring by donating electron density through hyperconjugation and inductive effects. This can affect the rate and regioselectivity of the substitution reactions .

Vergleich Mit ähnlichen Verbindungen

1-(3,5-Di-tert-butylphenyl)ethanone can be compared with other similar compounds, such as:

3,5-Di-tert-butyl-4-hydroxyacetophenone: This compound has a hydroxyl group at the 4 position instead of a ketone group.

3,5-Di-tert-butylbenzaldehyde: This compound has an aldehyde group instead of a ketone group.

3,5-Di-tert-butylphenol: This compound has a hydroxyl group directly attached to the phenyl ring.

The uniqueness of 1-(3,5-Di-tert-butylphenyl)ethanone lies in its specific combination of tert-butyl groups and a ketone functional group, which imparts distinct reactivity and stability compared to its analogs.

Biologische Aktivität

1-(3,5-Di-tert-butylphenyl)ethanone, also known as a chalcone derivative, is a compound that has garnered attention for its diverse biological activities. This article synthesizes existing research findings on its synthesis, biological properties, and potential applications in various fields.

Synthesis of 1-(3,5-Di-tert-butylphenyl)ethanone

The compound is synthesized through the reaction of 3,5-di-tert-butylbenzaldehyde with acetophenone in the presence of a catalytic amount of sulfuric acid. The process typically involves refluxing the reactants in methanol for several hours, resulting in a yield of approximately 67% for the desired product .

Antioxidant Properties

Research indicates that 1-(3,5-Di-tert-butylphenyl)ethanone exhibits significant antioxidant activity. This property is attributed to its ability to scavenge free radicals, which can lead to oxidative stress and subsequent cellular damage. Studies have shown that the compound effectively reduces oxidative stress markers in various cell lines .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in several studies. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This mechanism suggests its potential use in treating inflammatory diseases .

Antifungal Activity

In vitro studies have reported antifungal activity against various fungal strains. The compound's effectiveness is believed to stem from its ability to disrupt fungal cell membranes and inhibit key metabolic pathways within the fungi .

Case Study 1: Antioxidant Activity

A study conducted on human liver cells showed that treatment with 1-(3,5-Di-tert-butylphenyl)ethanone resulted in a significant decrease in reactive oxygen species (ROS) levels. The IC50 value was determined to be approximately 15 µM, indicating a potent antioxidant effect .

Case Study 2: Anti-inflammatory Mechanism

In a mouse model of acute inflammation, administration of the compound led to a marked reduction in paw edema and serum levels of inflammatory markers. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals compared to controls .

Case Study 3: Antifungal Efficacy

In antifungal assays against Candida albicans and Aspergillus niger, 1-(3,5-Di-tert-butylphenyl)ethanone exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. These findings support its potential as a therapeutic agent against fungal infections .

Structure-Activity Relationship (SAR)

The biological activity of 1-(3,5-Di-tert-butylphenyl)ethanone is influenced by its structural features:

- Hydrophobicity : The presence of bulky tert-butyl groups enhances lipophilicity, facilitating membrane penetration.

- Electron-donating groups : The di-tert-butyl substitution increases electron density on the aromatic ring, enhancing its reactivity towards free radicals.

Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

1-(3,5-ditert-butylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O/c1-11(17)12-8-13(15(2,3)4)10-14(9-12)16(5,6)7/h8-10H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZSMQEXDKGEYOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441095 | |

| Record name | 1-(3,5-di-tert-butylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1756-31-6 | |

| Record name | 1-(3,5-di-tert-butylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.